molecular formula C12H7F3N2O3 B8154134 2-(3-(Trifluoromethoxy)phenyl)pyrimidine-5-carboxylic acid

2-(3-(Trifluoromethoxy)phenyl)pyrimidine-5-carboxylic acid

Cat. No.: B8154134
M. Wt: 284.19 g/mol
InChI Key: NIAXBUODCILNIM-UHFFFAOYSA-N
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Description

2-(3-(Trifluoromethoxy)phenyl)pyrimidine-5-carboxylic acid is a chemical compound that belongs to the class of pyrimidine derivatives. This compound is characterized by the presence of a trifluoromethoxy group attached to a phenyl ring, which is further connected to a pyrimidine ring with a carboxylic acid group at the 5-position. The trifluoromethoxy group imparts unique chemical properties to the compound, making it of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-(Trifluoromethoxy)phenyl)pyrimidine-5-carboxylic acid typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve optimized versions of the synthetic routes mentioned above, with a focus on scalability, cost-effectiveness, and environmental considerations. These methods often employ continuous flow reactors and advanced purification techniques to ensure high yield and purity of the final product.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3-(Trifluoromethoxy)phenyl)pyrimidine-5-carboxylic acid is unique due to the presence of both the trifluoromethoxy group and the pyrimidine ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications .

Properties

IUPAC Name

2-[3-(trifluoromethoxy)phenyl]pyrimidine-5-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7F3N2O3/c13-12(14,15)20-9-3-1-2-7(4-9)10-16-5-8(6-17-10)11(18)19/h1-6H,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIAXBUODCILNIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)OC(F)(F)F)C2=NC=C(C=N2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7F3N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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